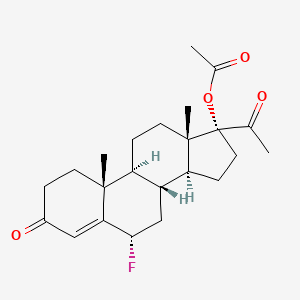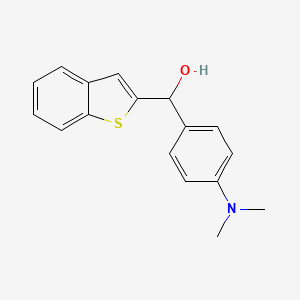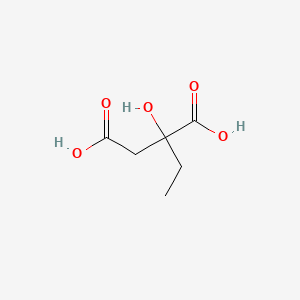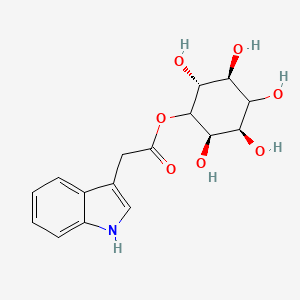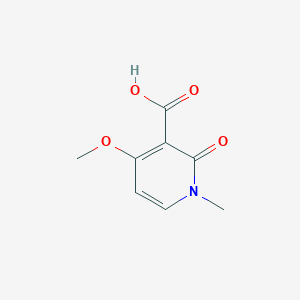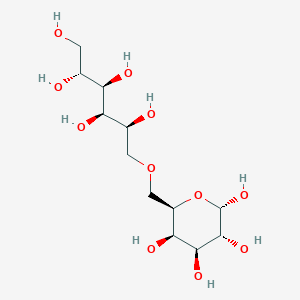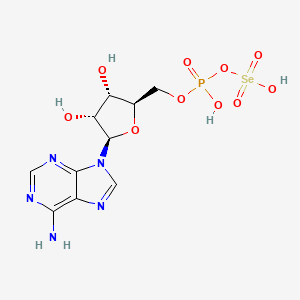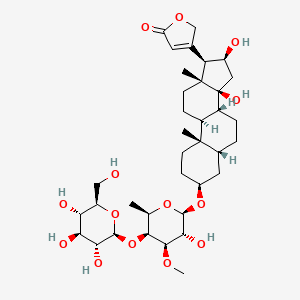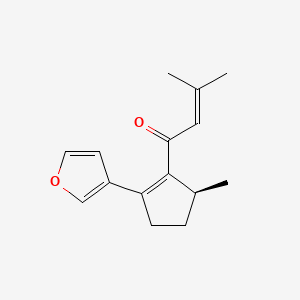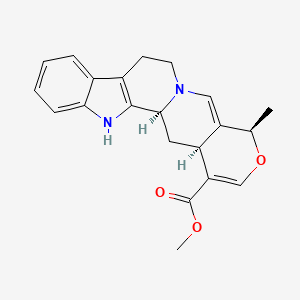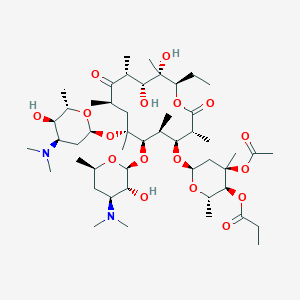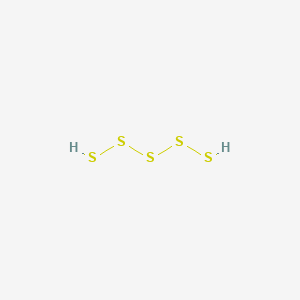
2-Bromoacetoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoacetoxybenzoic acid is a brominated derivative of acetoxybenzoic acid, structurally similar to aspirin It is characterized by the presence of a bromine atom attached to the acetoxy group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoacetoxybenzoic acid typically involves the bromination of acetoxybenzoic acid. One common method is the reaction of acetoxybenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process typically includes steps such as bromination, purification, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoacetoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyacetoxybenzoic acid.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form acetoxybenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Hydroxyacetoxybenzoic acid.
Oxidation: Carboxyacetoxybenzoic acid.
Reduction: Acetoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromoacetoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to aspirin.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to those of aspirin.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromoacetoxybenzoic acid is similar to that of aspirin. It is believed to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The bromine atom may enhance the compound’s binding affinity to the enzyme, potentially increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Aspirin (Acetylsalicylic Acid): Similar structure but lacks the bromine atom.
Salicylic Acid: The parent compound of aspirin, without the acetoxy group.
Bromoaspirin: Another brominated derivative of aspirin, but with bromine attached to a different position.
Uniqueness: 2-Bromoacetoxybenzoic acid is unique due to the specific position of the bromine atom, which may confer distinct chemical and biological properties. Its structural similarity to aspirin makes it a valuable compound for studying the effects of bromination on the pharmacological activity of acetoxybenzoic acids.
Eigenschaften
CAS-Nummer |
77382-69-5 |
|---|---|
Molekularformel |
C9H7BrO4 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
2-(2-bromoacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
XZDQOJMDSZULKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |
Synonyme |
2-bromoacetoxybenzoic acid bromoaspirin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


